Cas no 899734-15-7 (2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide)

2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide structure
899734-15-7 structure
Product Name:2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide
CAS No:899734-15-7
MF:C15H12FN3O3S2
MW:365.402483940125
CID:5486834
Update Time:2025-07-08

2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(3-fluorophenyl)-
    • 2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide
    • Inchi: 1S/C15H12FN3O3S2/c16-10-4-3-5-11(8-10)17-14(20)9-23-15-18-12-6-1-2-7-13(12)24(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19)
    • InChI Key: USOBOBCWLWJLDA-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(F)=C1)(=O)CSC1NC2=CC=CC=C2S(=O)(=O)N=1

2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide Pricemore >>

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Additional information on 2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide

Comprehensive Overview of 2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide (CAS No. 899734-15-7)

The compound 2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide (CAS No. 899734-15-7) is a specialized organic molecule with a unique structural framework. Its chemical name highlights the presence of a benzothiadiazine core, a sulfanyl linker, and a fluorophenyl acetamide moiety. This combination of functional groups makes it a subject of interest in pharmaceutical and agrochemical research. Researchers are particularly drawn to its potential applications in drug discovery, owing to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

In recent years, the demand for novel heterocyclic compounds like 2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide has surged, driven by advancements in medicinal chemistry and precision agriculture. The compound's CAS No. 899734-15-7 is frequently searched in scientific databases, reflecting its relevance in academic and industrial settings. Its structural complexity and potential bioactivity align with current trends in small-molecule therapeutics and sustainable crop protection solutions.

The benzothiadiazine scaffold, a key component of this compound, is known for its versatility in drug design. It has been explored in the development of enzyme inhibitors and receptor modulators, addressing conditions such as metabolic disorders and inflammatory diseases. The addition of a 3-fluorophenyl group enhances the molecule's lipophilicity, potentially improving its pharmacokinetic properties. This makes 2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide a promising candidate for further structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, the preparation of CAS No. 899734-15-7 involves multi-step organic reactions, including sulfanylation and amide coupling. These processes require careful optimization to achieve high yields and purity, which are critical for downstream applications. The compound's stability under various conditions is also a topic of investigation, as it influences its suitability for long-term storage and formulation.

Environmental and regulatory considerations are increasingly important in the use of such specialized chemicals. The fluorophenyl moiety, while beneficial for bioactivity, raises questions about biodegradability and ecotoxicology. Researchers are actively exploring greener synthesis routes and safer alternatives to minimize environmental impact. This aligns with the broader industry shift toward green chemistry principles.

In summary, 2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide (CAS No. 899734-15-7) represents a fascinating intersection of organic synthesis, drug discovery, and sustainable chemistry. Its unique structure and potential applications make it a valuable subject for ongoing research, particularly in the context of targeted therapies and agrochemical innovation. As scientific interest grows, so does the need for comprehensive data on its properties, synthesis, and biological effects.

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